molecular formula C19H19ClN4O4 B086666 2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl prop-2-enoate CAS No. 10462-94-9

2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl prop-2-enoate

Cat. No. B086666
CAS RN: 10462-94-9
M. Wt: 402.8 g/mol
InChI Key: MXXVPCCKVUYGHS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves multiple steps, including reactions that incorporate various functional groups into the target molecule. These processes may involve catalyzed reactions, the use of diazo compounds, and specific conditions to achieve the desired configuration and yield. For example, the Rhodium(II) acetate-catalyzed decomposition of ethyl 2-diazo-3-oxopent-4-enoates leads to the formation of compounds with specific functional groups, demonstrating a method of constructing complex molecules from simpler precursors (Taylor & Davies, 1983).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through techniques such as X-ray diffraction, revealing detailed information about their conformation and the interactions that stabilize their structure. For instance, the crystal structure of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate has been determined, showcasing the importance of hydrogen bonding and other non-covalent interactions in defining the molecular geometry (Johnson et al., 2006).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, reflecting their reactivity and the influence of their functional groups. The reactions can be tailored to produce specific derivatives or to modify the compound's properties for particular applications. The study of such reactions provides insights into the versatility and potential utility of the compounds.

Physical Properties Analysis

The physical properties, including melting points, solubility, and phase behavior, are crucial for understanding how these compounds can be manipulated and used in practical applications. Studies have shown that modifications to the molecular structure can significantly impact these properties, affecting everything from the compound's stability to its reactivity.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, reactivity towards different reagents, and the stability of the compounds under various conditions, are vital for their potential applications. Detailed investigations into these properties help in tailoring the compounds for specific uses, whether in materials science, pharmaceuticals, or as intermediates in organic synthesis.

Scientific Research Applications

Crystal Packing Interactions

The compound ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, related to the requested chemical, showcases unique N⋯π interactions, along with hydrogen bonding in its crystal packing, forming a zigzag double-ribbon pattern. This indicates potential applications in the study of molecular interactions and crystal engineering (Zhang, Wu, & Zhang, 2011).

Liquid Crystalline Properties

Nonsymmetric dimers containing azobenzene mesogenic groups, similar to the requested compound, have been synthesized and studied for their mesomorphic properties. These compounds display nematic and smectic A phases, and their azobenzene groups exhibit photochromism, making them potentially useful in liquid crystal display (LCD) technologies and photoresponsive materials (Rahman et al., 2009).

Polymer Applications

A compound with a structure closely related to the requested chemical was utilized to produce polymers with potential applications in biomedical fields, such as photo-switchable drug delivery systems. This was achieved through atom transfer radical polymerization, indicating the significance of the compound in advanced polymer research (Chaudhary & Ahmad, 2014).

Safety And Hazards

The compound is classified as Aquatic Chronic 2, Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It may cause respiratory irritation, skin irritation, and serious eye irritation . It is also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O4/c1-3-19(25)28-12-11-23(4-2)15-7-5-14(6-8-15)21-22-18-10-9-16(24(26)27)13-17(18)20/h3,5-10,13H,1,4,11-12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXVPCCKVUYGHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCOC(=O)C=C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401336
Record name Disperse Red 13 acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl prop-2-enoate

CAS RN

10462-94-9
Record name Disperse Red 13 acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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